molecular formula C20H14N2OS2 B2869522 N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide CAS No. 397285-04-0

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2869522
CAS No.: 397285-04-0
M. Wt: 362.47
InChI Key: ABUVPFGMOSETEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide involves several steps. The 1H-NMR and 13C-NMR data provide information about the structure of the compound, including the number and types of hydrogen and carbon atoms present .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles, including this compound, have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its 1H-NMR, 13C-NMR, and FTIR data .

Scientific Research Applications

Synthesis and Material Properties

The synthesis of mesogenic materials with heterocyclic cores, such as thiophene, is a notable application. These materials exhibit unique physical properties due to their bent structure, leading to reduced packing ability, medium to strong lateral dipole, high anisotropy of the polarizability, and low viscosity. Such properties are crucial for the development of materials with specific liquid crystalline behaviors (Seed, 2007).

Antimicrobial Activities

The compound has served as a precursor for synthesizing thiophenyl pyrazoles and isoxazoles, demonstrating potential antibacterial activity against B. subtilis and antifungal activity against A. niger (Sowmya et al., 2018). Another study synthesized derivatives that exhibited analgesic and anti-inflammatory activities, showing the compound's versatility in biological applications (Deep et al., 2012).

Anticancer and Antidepressant Applications

Derivatives of this compound have been synthesized and evaluated for their anticancer activity, showing good inhibitory activity against various cell lines. This highlights its potential in developing new anticancer therapies (Atta & Abdel‐Latif, 2021). Furthermore, molecular docking studies suggest its derivatives as novel antidepressants, showing good binding affinity towards monoamine oxidase isoforms, a target for depression treatment (Mathew et al., 2016).

Properties

IUPAC Name

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS2/c23-19(18-7-4-12-24-18)21-16-10-8-14(9-11-16)17-13-25-20(22-17)15-5-2-1-3-6-15/h1-13H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUVPFGMOSETEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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